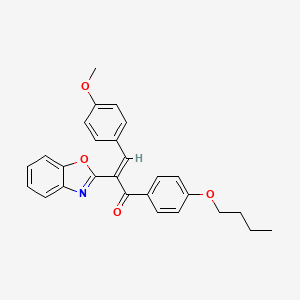
(2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the condensation of benzoxazole derivatives with substituted chalcones. The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide in an ethanol or methanol solvent. The reaction is usually carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Bases: Potassium hydroxide, sodium hydroxide
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new pharmaceuticals and therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored for the treatment of various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one include other benzoxazole derivatives such as:
- 2-(4-methoxyphenyl)benzoxazole
- 2-(4-butoxyphenyl)benzoxazole
- 2-(4-methoxyphenyl)-3-(4-butoxyphenyl)prop-2-en-1-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzoxazole and chalcone moieties. This combination imparts unique chemical and biological properties to the compound, making it distinct from other similar compounds.
Properties
Molecular Formula |
C27H25NO4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H25NO4/c1-3-4-17-31-22-15-11-20(12-16-22)26(29)23(18-19-9-13-21(30-2)14-10-19)27-28-24-7-5-6-8-25(24)32-27/h5-16,18H,3-4,17H2,1-2H3/b23-18- |
InChI Key |
SHQPBAVHNOIMNH-NKFKGCMQSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)OC)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















